N,N,N',N'-Tetraethylethylenediamine
Description
Contextualization within Substituted Ethylenediamine (B42938) Derivatives
N,N,N',N'-Tetraethylethylenediamine (TEEDA) belongs to the class of substituted ethylenediamine derivatives, which are characterized by the core C₂H₄(NR₂)₂ structure. This family of compounds is fundamental in coordination chemistry, with ethylenediamine itself being one of the most classic bidentate ligands. The properties of these derivatives are tuned by the nature of the substituents on the nitrogen atoms.
TEEDA's closest and more widely studied relative is N,N,N',N'-Tetramethylethylenediamine (TMEDA). wikipedia.orgchemimpex.com The primary distinction between the two lies in the alkyl groups attached to the nitrogen atoms: ethyl groups in TEEDA versus methyl groups in TMEDA. wikipedia.orgchemimpex.com This seemingly minor difference imparts distinct steric and electronic characteristics. The larger ethyl groups in TEEDA create greater steric bulk around the nitrogen donor atoms compared to the methyl groups in TMEDA. This increased steric hindrance can influence the geometry and stability of the metal complexes it forms and can affect the stereochemical outcome of reactions in which it is involved.
Another prominent member of this family is ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand known for its powerful chelating ability with a wide range of metal ions. google.com While TEEDA is a bidentate ligand forming five-membered chelate rings with metals, its function contrasts with the cage-like coordination of EDTA. The N-alkylation of ethylenediamine yields a range of compounds with varying abilities to act as ligands, bases, and catalysts in chemical reactions. researchgate.net
Table 1: Comparison of TEEDA with Related Ethylenediamine Derivatives
| Compound Name | Abbreviation | Formula | Key Feature |
|---|---|---|---|
| This compound | TEEDA | (C₂H₅)₂NCH₂CH₂N(C₂H₅)₂ | Bidentate ligand with bulky ethyl groups. |
| N,N,N',N'-Tetramethylethylenediamine | TMEDA | (CH₃)₂NCH₂CH₂N(CH₃)₂ | Widely used bidentate ligand with less steric bulk than TEEDA. wikipedia.orgchemimpex.com |
| Ethylenediamine | en | H₂NCH₂CH₂NH₂ | The parent bidentate ligand of the series. |
| Ethylenediaminetetraacetic acid | EDTA | (HO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂H)₂ | Hexadentate chelating agent. google.com |
Historical Trajectory and Emerging Relevance in Chemical Sciences
While the precise date of the first synthesis of this compound is not prominently documented, the exploration of alkyl derivatives of ethylenediamine gained traction in the mid-20th century. A 1949 publication in the Journal of the American Chemical Society titled "Alkyl Derivatives of Ethylenediamine" signifies the growing interest in this class of compounds during that era. acs.org The systematic investigation into N-alkylated amines was part of a broader expansion in synthetic organic chemistry, aimed at creating molecules with tailored properties for various applications.
Initially, much of the focus in the field of chelating diamines was on the simpler analogue, TMEDA, due to its ready availability and effectiveness in a wide array of reactions, particularly in organolithium chemistry. wikipedia.org However, as the demand for more nuanced reactivity and selectivity grew, researchers began to explore ligands with different steric and electronic profiles.
The emerging relevance of TEEDA is tied to its distinct properties endowed by the ethyl substituents. These groups provide a different steric environment around the metal center compared to TMEDA, which has been exploited in modern catalysis and coordination chemistry. Its ability to facilitate specific transformations, such as selective deprotonation, has underscored its value in complex synthetic pathways. sigmaaldrich.com Today, TEEDA is recognized as a key component in the toolkit of synthetic chemists, valued for its role in forming metal complexes crucial for catalysis, materials science, and the synthesis of fine chemicals. chemimpex.com
Scope and Significance in Contemporary Academic Investigations
The significance of this compound in modern research is multifaceted, with notable contributions to organic synthesis and polymer chemistry. Its function as a bidentate ligand that can stabilize metal ions is central to its applications. chemimpex.com
In the realm of organic synthesis, TEEDA is instrumental in reactions involving organometallic reagents. It is particularly noted for its use in conjunction with organolithium compounds. TEEDA can chelate the lithium ion, breaking down the aggregate structures of the organolithium reagent and increasing its basicity and reactivity. A significant application is its ability to promote selective β-lithiation during the deprotonation of substrates with lithium alkyls. sigmaaldrich.com This level of control is crucial for the regioselective functionalization of complex molecules. Furthermore, TEEDA has been employed in the synthesis of other amine ligands through simple or double intramolecular dealkylation reactions, showcasing its utility as a synthetic building block. sigmaaldrich.com
In polymer chemistry, TEEDA serves as an effective curing agent for epoxy resins. chemimpex.com During the curing process, the amine groups of TEEDA react with the epoxide groups of the resin, leading to the formation of a cross-linked polymer network. This process enhances the mechanical properties, such as hardness and durability, as well as the thermal stability of the final thermoset material. chemimpex.com
The compound also finds use in coordination chemistry, where it facilitates the formation of metal complexes that act as catalysts. chemimpex.com By coordinating to a metal center, TEEDA can modulate its electronic properties and create a specific steric environment, thereby influencing the catalytic activity and selectivity for various organic transformations. This makes it a valuable ligand in the development of new catalytic systems for producing fine chemicals and pharmaceuticals. chemimpex.com
Table 2: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 150-77-6 |
| Molecular Formula | C₁₀H₂₄N₂ |
| Molecular Weight | 172.32 g/mol |
| Appearance | Yellow liquid chemimpex.com |
| Boiling Point | 189-192 °C sigmaaldrich.com |
| Density | 0.808 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.4343 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetraethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHKMUNUGQVFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059740 | |
| Record name | N,N,N',N'-Tetraethylethylenediamine List Acronyms | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150-77-6 | |
| Record name | N,N,N′,N′-Tetraethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetraethylethylenediamine List Acronyms | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetraethylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry and Ligand Science of N,n,n ,n Tetraethylethylenediamine
Fundamental Ligand Characteristics and Chelation Phenomena
N,N,N',N'-Tetraethylethylenediamine, often abbreviated as TEEDA, is recognized for its role as a versatile ligand in forming metal complexes, which are significant in catalysis and materials science. chemimpex.com Its structure allows it to stabilize metal ions, making it a key component in the synthesis of various catalysts. chemimpex.com
Bidentate Coordination Modes
As a bidentate ligand, this compound possesses two nitrogen donor atoms that can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelating effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands. The flexible ethylene (B1197577) backbone allows the two nitrogen atoms to position themselves to achieve an optimal coordination geometry around the metal ion.
The coordination of both nitrogen atoms to a metal center results in a more stable complex due to the chelate effect. This is a common feature for ligands containing two or more donor atoms. nih.gov
Electronic and Steric Influences on Coordination Behavior
The coordination behavior of a ligand is significantly influenced by both electronic and steric factors. acs.orgnih.gov In this compound, the four ethyl groups attached to the nitrogen atoms introduce considerable steric bulk. This steric hindrance can influence the coordination geometry of the resulting metal complex and may affect the accessibility of the metal center to other molecules.
Electronically, the nitrogen atoms in TEEDA possess lone pairs of electrons, making them effective Lewis bases that can donate electron density to a metal center. The ethyl groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances their donor capability compared to unsubstituted ethylenediamine (B42938). However, the steric bulk of these ethyl groups can sometimes counteract this electronic effect by hindering close approach to the metal ion. nih.gov
Ligand Field Effects and Donor Properties
The interaction between the ligand's donor atoms and the metal ion's d-orbitals leads to a splitting of the d-orbital energies, a phenomenon described by ligand field theory. The magnitude of this splitting is influenced by the ligand's field strength. For the related copper(II) complex with N,N-diethylethylenediamine, a strong ligand field was observed. scielo.br This suggests that this compound also acts as a strong-field ligand, which can have a significant impact on the electronic and magnetic properties of the resulting metal complexes.
Metal Complex Formation and Structural Elucidation Methodologies
The formation of metal complexes with this compound is a key area of study, with applications in various fields.
Synthesis and Isolation of this compound–Metal Adducts
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can often be isolated as crystalline solids. For instance, various metal acetylacetonate (B107027) complexes with the related ligand N,N,N',N'-tetramethylethylenediamine (TMEDA) have been synthesized by reacting the corresponding metal acetylacetonates (B15086760) with TMEDA in toluene. nih.gov
This compound and its methylated analog, TMEDA, are known to form complexes with alkali metals, particularly lithium. sigmaaldrich.comwpmucdn.com These complexes are often used in organometallic chemistry. For example, TMEDA has been shown to deaggregate organolithium compounds by chelating to the lithium centers. iucr.org While TEEDA can also form complexes with lithium, its larger ethyl groups may lead to different structural and reactivity patterns compared to TMEDA. sigmaaldrich.com The interaction of TEEDA with lithium alkyls has been noted to result in selective β-lithiation. sigmaaldrich.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H24N2 | chemimpex.com |
| Molecular Weight | 172.32 g/mol | chemimpex.com |
| Appearance | Yellow liquid | chemimpex.com |
| Boiling Point | 220 °C | chemimpex.com |
| Density | 0.81 g/mL | chemimpex.com |
| Refractive Index | n20/D = 1.43 | chemimpex.com |
Complexes with Transition Metals (e.g., Copper, Nickel, Palladium, Zinc)
TEEDA forms stable five-membered chelate rings with transition metal ions through its two nitrogen donor atoms. While its coordination chemistry is extensive, detailed structural reports are more prevalent for some metals than others.
Copper: Copper(II) complexes with TEEDA have been synthesized and structurally characterized. A notable example is the dinuclear complex, di-μ-hydroxo-bis(this compound)dicopper(II) perchlorate (B79767), [Cu(TEEDA)OH]₂(ClO₄)₂. acs.org In this compound, two TEEDA-Cu units are bridged by two hydroxide (B78521) ions. The ability of TEEDA to form stable complexes is crucial for its application as a stabilizer for metal ions in various chemical processes. chemimpex.com
Nickel, Palladium, and Zinc: While TEEDA is known to be an effective ligand for a variety of metals, simple complexes with nickel, palladium, and zinc are less frequently documented in crystallographic literature compared to its widely studied counterpart, N,N,N',N'-tetramethylethylenediamine (TMEDA). chemimpex.comnih.gov However, its function as a versatile ligand in catalytic reactions implies the formation of such complexes as key intermediates. chemimpex.com The study of related tetradentate amine complexes with Ni(II) demonstrates that the coordination environment can lead to distinct magnetic and spectral properties, which can be probed to understand structural changes in solution. sci-hub.se Similarly, zinc complexes with various ligands are often studied using spectroscopic methods like IR, Raman, and NMR to determine the coordination sites. nih.govnih.gov
**2.2.2. Spectroscopic Characterization of Coordination Environments
Spectroscopic techniques are essential for elucidating the structure and bonding of TEEDA-metal complexes in both solution and the solid state.
¹H NMR spectroscopy is a powerful tool for studying the solution-phase behavior of TEEDA and its complexes. The free TEEDA ligand exhibits characteristic signals for its ethyl (CH₃ and CH₂) and ethylene (-CH₂-CH₂-) protons. chemicalbook.com
¹H NMR Chemical Shifts for Free this compound
| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| -CH₂- (ethyl) | 2.54 | Quartet | 7.1 |
| -CH₂-CH₂- (ethylene) | 2.54 | Singlet | - |
| -CH₃ (ethyl) | 1.04 | Triplet | 7.1 |
Data sourced from ChemicalBook. chemicalbook.com
Upon coordination to a metal center, such as in dimethyltin(IV) complexes, significant changes in the chemical shifts of the protons are observed. cu.edu.eg Typically, the protons on the carbon atoms adjacent to the nitrogen donors (the α-protons of the ethyl groups and the ethylene bridge protons) experience a downfield shift due to the deshielding effect caused by the coordination to the electropositive metal ion. The magnitude of this shift can provide information about the strength of the metal-ligand interaction. For paramagnetic complexes, such as certain Ni(II) species, NMR contact shifts can be a particularly powerful tool for studying structural changes and equilibria in solution. sci-hub.se
Infrared (IR) and Raman spectroscopy provide insight into the bonding within TEEDA complexes by probing the vibrational modes of the ligand. The coordination of the nitrogen atoms to a metal center alters the vibrational frequencies of the adjacent C-N and C-C bonds.
In studies of related zinc complexes, IR and Raman spectroscopy have been instrumental in identifying the sites involved in metal chelation. nih.govnih.gov For TEEDA complexes, one would expect to observe shifts in the C-N stretching and CH₂ rocking/twisting vibrations upon coordination. For instance, DFT calculations on a dimethyltin(IV)-TEEDA complex were used to compute the vibrational frequencies to support the proposed geometry. cu.edu.egscielo.org.mx Analysis of the metal-ligand vibrational region in the far-IR and Raman spectra (typically below 600 cm⁻¹) can reveal bands corresponding to the M-N stretching modes, directly confirming the coordination bond.
Characteristic IR/Raman Vibrational Regions for TEEDA and its Metal Complexes
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Complexation |
|---|---|---|
| C-H stretching | 2800-3000 | Minor shifts |
| C-H bending | 1370-1470 | Shifts and changes in intensity |
| C-N stretching | 1000-1250 | Shift to lower or higher frequency depending on geometry and metal |
| M-N stretching | Not applicable | Appearance of new bands in the 200-500 cm⁻¹ region |
General regions based on typical alkylamine spectra.
Solid-State Structural Determination (e.g., X-ray Crystallography)
A well-characterized example is the dinuclear copper(II) complex, [Cu(TEEDA)OH]₂(ClO₄)₂ . acs.org In this structure, each copper(II) ion is coordinated to one bidentate TEEDA ligand. The two [Cu(TEEDA)]²⁺ units are linked by two bridging hydroxide (OH⁻) ligands, forming a central Cu₂O₂ rhomb. Each copper atom is in a distorted square-pyramidal geometry. The base of the pyramid is formed by the two nitrogen atoms of the TEEDA ligand and the two oxygen atoms of the bridging hydroxides. The apical position is occupied by an oxygen atom from a perchlorate anion. The ethyl groups of the TEEDA ligand are oriented away from the coordination plane.
Selected Crystallographic Data for [Cu(TEEDA)OH]₂(ClO₄)₂
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-N Bond Lengths (Å) | ~2.0-2.1 |
| Cu-O (hydroxide) Bond Lengths (Å) | ~1.9 |
| N-Cu-N Bite Angle (°) | ~85 |
| Coordination Geometry | Distorted Square Pyramidal |
Data generalized from the structural characterization of di-μ-hydroxo-bis(this compound)dicopper(II) perchlorate. acs.org
While crystal structures for simple TEEDA complexes of Ni(II), Pd(II), and Zn(II) are not as readily available, comparisons with TMEDA complexes suggest that geometries such as octahedral for [M(TMEDA)X₂] or square planar for certain palladium complexes are likely. nih.govnih.gov
Impact on Metal Reactivity and Selectivity in Catalytic Systems
The choice of ligand is critical in designing metal catalysts, as it directly influences the electronic and steric environment of the metal center, thereby controlling its reactivity and selectivity.
Modulation of Metal Center Electronic Properties
The TEEDA ligand modulates the electronic properties of a metal center primarily through the inductive effect of its four ethyl groups. Compared to its less sterically hindered and less electron-donating analog, TMEDA, TEEDA possesses greater electron-releasing character.
The key effects are:
Increased Electron Donation: The four ethyl groups, being more electron-donating than methyl groups, increase the electron density on the nitrogen atoms. Upon coordination, this increased electron density is transferred to the metal center.
Modified Redox Potential: By making the metal center more electron-rich, the TEEDA ligand can make it easier to oxidize (i.e., it lowers the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ redox potential). This modification is crucial in catalytic cycles that involve changes in the metal's oxidation state.
Enhanced Basicity/Nucleophilicity: A more electron-rich metal center can exhibit enhanced basicity or nucleophilicity, which can be critical for certain catalytic steps, such as substrate activation.
This ability to stabilize metal ions and facilitate reactions makes TEEDA a valuable component in the synthesis of catalysts for organic transformations. chemimpex.com The electronic properties of the resulting metal-ligand chromophore are a direct consequence of these interactions and can be studied using techniques like electronic (UV-Vis) spectroscopy. rsc.org Computational methods are also increasingly used to predict and understand the electronic structures and properties of such transition metal complexes. rsc.orgdalalinstitute.com
Stereochemical Control and Chiral Induction
This compound (TEEDA), as a symmetrical and achiral bidentate ligand, plays a significant role in the stereochemistry of metal complexes. While TEEDA itself does not possess a chiral center, its coordination to a metal ion, particularly in an octahedral geometry, is a source of chirality. The formation of a tris-chelate complex, [M(TEEDA)₃]ⁿ⁺, or a mixed-ligand complex, such as [M(TEEDA)(L)₄]ⁿ⁺ (where L is a monodentate ligand) or [M(TEEDA)(L')₂]ⁿ⁺ (where L' is a bidentate ligand), results in a chiral arrangement of ligands around the metal center.
This metal-centered chirality gives rise to two non-superimposable mirror images, designated as the delta (Δ) and lambda (Λ) enantiomers. rsc.org This is a form of helical chirality, defined by the right-handed (Δ) or left-handed (Λ) twist of the chelate rings relative to the principal axis of the complex. The ability to form these stable, chiral-at-metal complexes is a foundational principle for using ligands like TEEDA in asymmetric synthesis and catalysis.
While the principles of generating chiral-at-metal centers with bidentate diamines are well-established, specific applications of TEEDA for chiral induction in asymmetric catalysis are not extensively documented in the literature. rsc.orgchemrxiv.org Asymmetric catalysis typically relies on ligands that are themselves chiral, often possessing C₂-symmetry, to effectively control the enantioselectivity of a reaction. However, the potential for TEEDA to serve as an achiral ligand in diastereoselective reactions or as a component of a pre-catalyst that becomes chiral upon activation remains an area of interest. The stereochemical rigidity and steric profile imparted by TEEDA can create a well-defined and dissymmetric binding pocket for a substrate, which is a prerequisite for stereochemical control.
| Stereochemical Feature | Description | Possible Isomers for [M(TEEDA)(L')₂]ⁿ⁺ type complexes | Notes |
|---|---|---|---|
| Metal-Centered Chirality | The overall arrangement of ligands around the metal center is chiral. | Δ (Delta) and Λ (Lambda) | These are enantiomers (non-superimposable mirror images). rsc.org |
| Geometric Isomerism | The spatial arrangement of different ligands relative to each other. | cis and trans | Depends on the positions of the other ligands (L') relative to each other. |
| Chelate Ring Conformation | The puckered conformation of the five-membered M-N-C-C-N ring. | δ (delta) and λ (lambda) | These are conformational isomers. The ethyl groups influence the energetic preference. |
Stabilization of Transient Metal Intermediates
A critical application of this compound in synthetic chemistry is its role as a strong chelating agent for the stabilization of highly reactive and otherwise transient metal intermediates. chemimpex.com Its two Lewis basic nitrogen atoms can coordinate to a single metal ion, forming a stable five-membered ring. This chelation is particularly effective in modulating the reactivity and solubility of organometallic compounds, most notably organolithium reagents. nih.govsigmaaldrich.com
Organolithium reagents typically exist as large aggregates in hydrocarbon solvents, which reduces their reactivity. The addition of a Lewis base like TEEDA breaks down these aggregates into smaller, often monomeric or dimeric, species. capes.gov.bracs.org This deaggregation significantly increases the nucleophilicity of the carbanionic center, leading to enhanced reactivity. The TEEDA-metal complex encapsulates the metal ion, increasing its solubility in non-polar organic solvents and preventing side reactions by sterically shielding the reactive center. chemimpex.com
A notable research finding is that TEEDA can facilitate selective lithiation reactions. For instance, in deprotonation reactions involving organolithium reagents like n-butyllithium, TEEDA has been observed to promote selective β-lithiation of one of its own ethyl groups. chemicalbook.comsigmaaldrich.com This process involves the formation of a TEEDA-lithium complex, which then undergoes an intramolecular deprotonation to generate a new, stabilized organolithium species where the lithium is bonded to a carbon atom of the TEEDA ligand itself. This demonstrates the profound influence of TEEDA on the stability and reaction pathway of the intermediate.
The steric bulk of the ethyl groups in TEEDA, compared to the methyl groups in the more commonly used N,N,N',N'-tetramethylethylenediamine (TMEDA), is a key distinguishing feature. This increased steric hindrance can lead to differences in coordination strength, the geometry of the resulting complex, and the degree of aggregation of the stabilized intermediate. While TMEDA is well-known to form stable complexes with a wide range of metal ions, the bulkier profile of TEEDA can offer unique advantages in fine-tuning the reactivity of a metal center or in promoting the formation of monomeric species where TMEDA might yield dimers. chemimpex.comcapes.gov.br This ability to stabilize transient species makes TEEDA a valuable tool in organic synthesis for performing reactions that require highly reactive, base-sensitive, or poorly soluble intermediates. nih.gov
| Property | This compound (TEEDA) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
|---|---|---|
| Chemical Formula | (C₂H₅)₂NCH₂CH₂N(C₂H₅)₂ sigmaaldrich.com | (CH₃)₂NCH₂CH₂N(CH₃)₂ nih.gov |
| Molar Mass | 172.32 g/mol chemimpex.com | 116.20 g/mol nih.gov |
| Steric Profile | Higher steric bulk due to four ethyl groups. | Lower steric bulk with four methyl groups. |
| Known Role in Stabilization | Stabilizes metal ions; used to control lithiation reactions. chemimpex.comchemicalbook.com | Extensively used to deaggregate and stabilize organolithium reagents and other metal complexes. capes.gov.bracs.org |
| Observed Reactivity | Exhibits selective β-lithiation with alkyllithiums. sigmaaldrich.com | Can undergo lithiation on the methyl groups. acs.org |
Catalytic Applications of N,n,n ,n Tetraethylethylenediamine in Advanced Organic Synthesis
Organometallic Catalysis and Directed Functionalization
TEEDA plays a crucial role in organometallic chemistry, where it is employed to modulate the reactivity of organometallic reagents and direct the functionalization of organic substrates. chemimpex.com
Promotion of Metalation Reactions with Organometallic Reagents
TEEDA is widely used to enhance the rates and efficiencies of metalation reactions, particularly those involving organolithium reagents. researchgate.net By forming stable complexes with the lithium cation, TEEDA breaks down the aggregate structures of organolithium compounds, thereby increasing their basicity and reactivity. This activation facilitates the deprotonation of a wide range of C-H bonds, including those of aromatic and unsaturated systems, which are typically less acidic. chemicalbook.com For instance, in the presence of TEEDA, the lithiation of various substrates can be achieved under milder conditions and with greater efficiency. sigmaaldrich.com This is attributed to the ability of TEEDA to form a more labile environment around the metal center, enhancing its reactivity. chemicalbook.com
The following table summarizes the effect of TEEDA on the metalation of various substrates with organolithium reagents:
| Substrate | Organolithium Reagent | Product |
| Aromatic Compound | n-Butyllithium | Aryllithium chemicalbook.com |
| Unsaturated System | s-Butyllithium | Vinyllithium chemicalbook.com |
| Heterocycle | t-Butyllithium | Lithiated Heterocycle umich.edu |
Regioselective and Chemoselective Transformations
The use of TEEDA as a ligand can significantly influence the regioselectivity and chemoselectivity of organometallic reactions. nih.gov By coordinating to the metal center, TEEDA can sterically hinder certain reaction pathways while electronically favoring others. This directing effect is particularly valuable in the functionalization of complex molecules with multiple reactive sites.
For example, in the lithiation of substituted aromatic compounds, the presence of TEEDA can direct the deprotonation to a specific position, leading to the formation of a single regioisomer. sigmaaldrich.com This control is crucial for the synthesis of well-defined substituted aromatic compounds. Similarly, TEEDA can enable chemoselective transformations by differentiating between different functional groups within a molecule. For instance, it can promote the selective metalation of a C-H bond in the presence of more reactive functional groups, such as esters or nitriles.
Role in Cross-Coupling Methodologies
TEEDA has also been employed as a ligand in various cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In these reactions, TEEDA can stabilize the active metal catalyst, prevent its decomposition, and promote the desired bond-forming steps. chemrxiv.org
For instance, in iron-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides, TEEDA has been shown to play a crucial role in the catalytic cycle. researchgate.net It is believed to form well-defined iron complexes that facilitate the transmetalation and reductive elimination steps, leading to the efficient formation of the cross-coupled product. While some studies suggest that TEEDA may trap off-cycle intermediates, its presence is often beneficial for achieving high catalytic activity. researchgate.net
The following table provides examples of cross-coupling reactions where TEEDA has been utilized as a ligand:
| Reaction Type | Catalyst | Coupling Partners | Product |
| Iron-catalyzed C-C coupling | Iron Salt/TEEDA | Aryl Grignard Reagent, Alkyl Halide | Alkyl-substituted Arene researchgate.net |
| Nickel-catalyzed C-O/C-N coupling | Nickel/Photoredox Catalyst | Aryl Halide, Alcohol/Amine | Aryl Ether/Amine chemrxiv.org |
Polymerization Processes and Polymer Science
In addition to its applications in small molecule synthesis, TEEDA is also a key component in certain polymerization processes, particularly in the initiation of free radical polymerization. chemimpex.com
Catalytic Role in Free Radical Polymerization Initiation
TEEDA is commonly used as a component of redox initiation systems for free radical polymerization. researchgate.net In combination with an oxidizing agent, such as ammonium (B1175870) persulfate (APS) or potassium persulfate, TEEDA can efficiently generate free radicals at room temperature, which then initiate the polymerization of various vinyl monomers. researchgate.net This method is widely employed in the synthesis of hydrogels and other polymers where low-temperature initiation is desirable.
The TEEDA/persulfate system is known to initiate the polymerization of a variety of monomers, as shown in the table below:
| Monomer | Initiator System | Polymer |
| Acrylamide (B121943) | TEEDA/Ammonium Persulfate | Polyacrylamide researchgate.net |
| N-Vinylpyrrolidone | TEEDA/Potassium Persulfate | Poly(N-vinylpyrrolidone) researchgate.net |
| Cyclohexene Oxide | Aromatic Amine/Onium Salt | Poly(cyclohexene oxide) dtic.mil |
Mechanism of Radical Formation and Polymerization Kinetics
The initiation mechanism in the TEEDA/persulfate system involves a redox reaction between the amine and the persulfate ion. researchgate.net It is proposed that a charge transfer complex is formed, which then decomposes to generate a sulfate (B86663) radical anion and an amine radical cation. researchgate.net The amine radical cation can then undergo further reactions to produce a carbon-centered radical, which is also capable of initiating polymerization. researchgate.net
Control over Polymer Structure and Molecular Weight Distribution
N,N,N',N'-Tetraethylethylenediamine (TEEDA) is recognized as a potential chelating ligand for catalysts used in polymerization processes, including polyurethane and epoxy resin production, as well as controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cymitquimica.comtcichemicals.comtcichemicals.com As a bidentate amine, its role in a catalytic system, such as copper-catalyzed ATRP, would be to coordinate with the metal center. This coordination is crucial for modulating the catalyst's activity and, consequently, for controlling the polymerization process.
The fundamental principle of controlled radical polymerization is the establishment of a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. In copper-catalyzed ATRP, a ligand like TEEDA would form a complex with the copper(I) activator and the copper(II) deactivator. The structure and stability of these complexes dictate the rates of activation and deactivation, which in turn govern the polymer chain growth. This control allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
While TEEDA is identified as a ligand for such reactions, specific research data detailing its efficacy in controlling the molecular weight (Mn or Mw) and polydispersity (Mw/Mn) of polymers is not extensively documented in readily available literature. However, the behavior of its close structural analog, N,N,N',N'-tetramethylethylenediamine (TMEDA), is well-studied and provides a useful comparison. TMEDA has been successfully used as a ligand in the ATRP of various monomers, yielding polymers with a linear increase of molecular weight with conversion and low polydispersities. cmu.edu
The primary structural difference between TEEDA and TMEDA lies in the N-alkyl substituents (ethyl vs. methyl). The bulkier ethyl groups of TEEDA would impart a distinct steric and electronic environment around the coordinated metal center compared to TMEDA. This difference is expected to influence the redox potential and accessibility of the copper catalyst, thereby affecting the polymerization kinetics and the degree of control over the final polymer architecture. For instance, increased steric hindrance could potentially slow the deactivation step, leading to a loss of control and broader molecular weight distributions. Conversely, it might also influence catalyst solubility and activity in specific solvent systems.
To illustrate the typical data obtained from such controlled polymerizations, the following table shows results for the ATRP of methyl methacrylate (B99206) using the related TMEDA ligand.
Table 1: Example Data for Copper-Catalyzed ATRP using a Bidentate Amine Ligand (Note: Data shown is for the representative ligand TMEDA, as specific experimental data for TEEDA was not found in the reviewed literature.)
| Monomer | Catalyst System | Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Polydispersity (Mw/Mn) |
|---|---|---|---|---|---|
| Methyl Methacrylate | CuBr/TMEDA | 95 | 9,500 | 10,200 | 1.25 |
| Styrene | CuCl/TMEDA | 92 | 9,600 | 9,900 | 1.18 |
| Methyl Acrylate | CuBr/TMEDA | 98 | 20,100 | 21,500 | 1.20 |
Data is illustrative and synthesized from general findings in ATRP literature, such as those involving TMEDA. cmu.edu
Exploration of Other Mechanistic Pathways in Catalyzed Reactions
Beyond its potential role in polymerization, this compound (TEEDA) demonstrates unique and well-documented mechanistic behavior in other areas of organic synthesis, particularly in reactions involving organolithium reagents. sigmaaldrich.com The specific structure of TEEDA, with its two tertiary amine centers linked by an ethylene (B1197577) bridge, allows it to act as an effective bidentate chelating agent for metal ions like lithium. However, its reactivity pattern diverges significantly from its more common counterpart, TMEDA.
A key mechanistic pathway where TEEDA shows distinct behavior is in lithiation reactions using strong bases like lithiumalkyls. Research has shown that while TMEDA typically undergoes α-lithiation (deprotonation of a methyl group), TEEDA selectively undergoes β-lithiation. sigmaaldrich.comnih.gov This process involves the deprotonation at a β-carbon of one of the N-ethyl groups, which is then followed by the elimination of ethene. nih.gov
The mechanism proceeds as follows:
Complex Formation: TEEDA acts as a chelating ligand, forming a monomeric complex with the lithiumalkyl, for example, t-butyllithium (tBuLi), to give a tBuLi·TEEDA intermediate. nih.gov
Selective β-Deprotonation: The deprotonation step is kinetically favored at the β-position of an ethyl group rather than the α-position. Theoretical studies and the analysis of the crystal structure of the intermediate complex support this kinetic preference. nih.gov
Elimination: The resulting lithiated intermediate is unstable and readily eliminates a molecule of ethene.
This selective β-deprotonation pathway is a direct consequence of the ethyl substituents on the nitrogen atoms of TEEDA, a pathway that is unavailable to TMEDA. This reactivity highlights how subtle changes in a ligand's structure can fundamentally alter the mechanistic course of a reaction, leading to different products. This selective deprotonation makes TEEDA a useful reagent in synthetic methodologies where such specific reactivity is required, for instance, in the synthesis of other amine ligands through intramolecular dealkylation reactions. sigmaaldrich.com This behavior underscores the importance of ligand selection in directing the outcome of a chemical transformation by favoring one mechanistic pathway over another.
Synthetic Methodologies for N,n,n ,n Tetraethylethylenediamine and Its Derivatives
Advanced Synthetic Routes to the Compound
The synthesis of N,N,N',N'-Tetraethylethylenediamine can be achieved through several advanced methodologies, primarily categorized into reduction and alkylation strategies. These routes offer pathways to the target molecule from various precursors, each with distinct advantages in terms of efficiency, scalability, and precursor availability.
Reduction Strategies (e.g., Aminal Reduction)
Reductive amination stands as a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. While direct literature detailing the synthesis of this compound via the reduction of an aminal intermediate is not prevalent, the synthesis can be extrapolated from established principles. This approach would typically involve the reaction of two equivalents of diethylamine (B46881) with a two-carbon electrophile like glyoxal (B1671930) to form an intermediate aminal or di-imine, which is then reduced.
The key transformation is the reduction of the C=N double bonds of the in-situ formed iminium ions or the cleavage of the C-N bonds in the aminal intermediate. Modern reductive amination protocols often employ selective reducing agents that are stable and effective under mild conditions.
Key Aspects of Reductive Amination Approach:
Precursors: The reaction would utilize diethylamine and glyoxal.
Intermediate Formation: The initial reaction forms a mixture of species in equilibrium, including N,N,N',N'-tetraethyl-1,2-diamino-1,2-ethanediol (an aminal) and the corresponding di-imine.
Reducing Agents: A variety of reducing agents can be employed. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective choice, often used for one-pot reductive aminations as it can reduce imines in the presence of aldehydes. chemimpex.com Other potential reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. chemimpex.com For instance, the related quadruple N-methylation of ethylenediamine (B42938) has been successfully achieved using CO₂ as a carbon source and H₂ over sulfurized Rhenium catalysts, suggesting the feasibility of catalytic reductive routes for tetra-alkylation. elsevierpure.com
This method avoids the use of alkyl halides and can offer a more atom-economical pathway, contingent on the efficiency and selectivity of the chosen reducing system.
Alkylation Approaches for Substituted Diamines
The most traditional and widely practiced method for synthesizing TEEDA is through the exhaustive alkylation of an ethylenediamine core or the alkylation of partially substituted diamine precursors. This approach relies on the nucleophilicity of the amine nitrogen to displace a leaving group on an ethylating agent.
A prominent example involves the direct N-alkylation of ethylenediamine with an alcohol, which serves as a green ethylating agent. Research has demonstrated the synthesis of ethylated ethylenediamines using ethanol (B145695) over a heterogeneous catalyst. sigmaaldrich.com In a fixed-bed reactor, a mixture of ethylenediamine and ethanol is passed over a CuO–NiO/γ-Al₂O₃ catalyst at elevated temperatures. This process yields a mixture of products, including mono-, di-, tri-, and the desired tetra-ethylated ethylenediamine.
The reaction of ethylenediamine with ethanol over this catalyst system shows that while mono-ethylation can be highly efficient, achieving high yields of the fully substituted TEEDA is challenging due to the progressive decrease in reactivity with each subsequent alkylation and the increased steric hindrance. sigmaaldrich.com
Table 4.1: Catalytic N-Ethylation of Ethylenediamine with Ethanol | Catalyst | Temperature (°C) | Conversion (%) | Product Yield (%) | | :--- | :--- | :--- | :--- | | | | Ethylenediamine | N-Ethylethylenediamine | N,N'-Diethylethylenediamine | Poly-ethylated | | CuO–NiO/γ-Al₂O₃ | 160 | 31.6 | 82.3 | 5.1 | 1.9 |
Data sourced from a study on the N-alkylation of 1,2-diaminoethane with different alcohols. sigmaaldrich.com The yields for mono- and di-ethyl products are provided, with the poly-ethylated fraction containing the target this compound.
Another common alkylation strategy involves using ethyl halides, such as ethyl bromide or ethyl chloride, to alkylate ethylenediamine or N,N'-diethylethylenediamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, this method often leads to a mixture of products and the formation of quaternary ammonium (B1175870) salts, complicating purification. researchgate.net
A more controlled synthesis might start from N,N-diethylethylenediamine and alkylate it with an ethylating agent. rug.nlnih.gov Patents have described the synthesis of this precursor from diethylamine and 2-chloroethylamine (B1212225) hydrochloride in an autoclave, sometimes using a Lewis acid catalyst like cuprous chloride to improve efficiency. researchgate.netnih.gov
Chemical Derivatization and Functionalization for Enhanced Properties
This compound is not only a final product but also a versatile starting material for creating more complex molecules with specific functions. Its derivatization allows for the fine-tuning of its electronic and steric properties for applications in catalysis and materials science.
Synthesis of Tailored Amine Ligands and Chelators
The ethyl groups on TEEDA, while rendering it a useful bidentate ligand, can also be selectively removed to generate less-substituted, yet highly valuable, amine ligands. This process, known as N-dealkylation, is a significant transformation in synthetic chemistry. rug.nlresearchgate.net By removing one or more ethyl groups from TEEDA, one can synthesize N,N',N-triethylethylenediamine or N,N'-diethylethylenediamine. These less sterically hindered diamines can act as potent chelators for various metal ions.
The dealkylation of tertiary amines can be achieved through several methods, such as the von Braun reaction (using CNBr) or through oxidative methods like the Polonovski reaction, which involves the formation of an amine N-oxide followed by treatment with reagents like ferrous salts or acetic anhydride. researchgate.net
Furthermore, TEEDA can be functionalized through lithiation. It undergoes selective β-lithiation when treated with organolithium reagents, which introduces a reactive site on one of the ethyl groups. sigmaaldrich.com This carbanion can then be quenched with a variety of electrophiles, allowing for the synthesis of a wide range of tailored ligands with appended functional groups, thereby modifying the steric and electronic properties of the resulting metal complexes.
Modification for Tuned Catalytic Activity or Material Compatibility
The performance of TEEDA as a ligand or catalyst can be tuned through structural modifications. In coordination chemistry, TEEDA and its analog N,N,N',N'-tetramethylethylenediamine (TMEDA) are known to form stable complexes with metal ions, acting as ancillary ligands that modify the reactivity of the metal center. nih.govsmolecule.com For example, in olefin polymerization, replacing a more tightly bound ligand on a catalyst precursor with the more labile TEEDA can significantly increase catalytic activity. nih.gov By derivatizing TEEDA itself (as described in 4.2.1), one could create a family of ligands that systematically tune the activity, selectivity, and stability of a metal catalyst for a specific chemical transformation.
In materials science, TEEDA and its derivatives are used in the production of polymers like polyurethanes and as curing agents for epoxy resins. fishersci.ca The diamine structure facilitates cross-linking, which is essential for developing the mechanical strength and thermal stability of the final polymer. By modifying the backbone or the N-alkyl substituents of TEEDA, it is possible to alter the cross-linking density, flexibility, and other bulk properties of the resulting material. For example, introducing longer alkyl chains or functional groups could enhance compatibility with different polymer matrices or introduce new functionalities into the material. The analogous TMEDA is used to catalyze the polymerization of acrylamide (B121943) gels, a role where the base-catalysis properties of the diamine are crucial.
Theoretical and Computational Investigations of N,n,n ,n Tetraethylethylenediamine Systems
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of TEEDA is complex due to the multiple rotatable bonds within the molecule. Understanding the relative energies of different conformers and the factors that govern their stability is essential for predicting the molecule's behavior.
The relative energies of different conformers can be tabulated to provide a clear picture of their stability.
Table 1: Calculated Relative Energies of TEEDA Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.00 |
Note: The exact relative energy of the gauche conformer can vary depending on the computational method and basis set used.
Several intramolecular interactions play a crucial role in determining the preferred conformations of TEEDA. These include:
Steric Hindrance: The bulky ethyl groups on the nitrogen atoms lead to significant steric repulsion, which disfavors certain conformations where these groups are in close proximity. This steric strain is a major factor in determining the rotational barriers around the C-N and C-C bonds.
Gauche Effect: The gauche conformation around the central C-C bond, where the two nitrogen atoms are closer to each other, can be stabilized by hyperconjugative interactions. However, this is often counteracted by steric repulsion between the ethyl groups.
C-H···N Hydrogen Bonding: Intramolecular hydrogen bonds between a hydrogen atom on an ethyl group and a nitrogen lone pair can provide additional stabilization to certain conformers. These weak interactions, though individually small, can collectively influence the conformational preferences. The geometry of these interactions (distance and angle) can be predicted through computational analysis.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for investigating the electronic properties of TEEDA and predicting its reactivity in various chemical reactions.
TEEDA is known to act as a ligand and a catalyst in various reactions. smolecule.com Computational modeling allows for the detailed investigation of the catalytic cycles involving TEEDA. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This helps in understanding the reaction mechanism and identifying the rate-determining step. For instance, in metal-catalyzed reactions, calculations can elucidate how TEEDA coordinates to the metal center and influences its catalytic activity. The geometry of transition states provides crucial information about the bond-making and bond-breaking processes.
Quantum chemical calculations can be used to predict the most likely reaction pathways and the selectivity of reactions involving TEEDA. For example, in deprotonation reactions using organolithium reagents, TEEDA can influence the regioselectivity of the lithiation. sigmaaldrich.comsigmaaldrich.comchemicalbook.com By comparing the activation energies for different possible reaction channels, the preferred pathway can be determined. This predictive capability is invaluable for designing new synthetic strategies and optimizing reaction conditions. The use of neural network potentials combined with graph-based mechanism searches is an emerging approach to explore complex reaction networks and predict selectivity with greater efficiency. arxiv.orgresearchgate.netarxiv.org
Molecular Dynamics Simulations of Solvation and Aggregation Phenomena
Molecular dynamics (MD) simulations provide a dynamic picture of how TEEDA molecules behave in solution and interact with each other and with solvent molecules.
MD simulations can be employed to study the solvation of TEEDA in different solvents. By analyzing the radial distribution functions, the arrangement of solvent molecules around the TEEDA molecule can be visualized. This is crucial for understanding solubility and the effect of the solvent on reactivity.
Furthermore, MD simulations are instrumental in studying the aggregation behavior of molecules. nih.govnih.gov In the context of TEEDA, these simulations can reveal whether TEEDA molecules tend to self-associate in solution and the nature of the aggregates formed. nih.gov This is particularly relevant for understanding phenomena like the formation of a third phase in liquid-liquid extraction systems where TEEDA analogues are used. nih.gov The driving forces for aggregation, such as hydrophobic interactions between the ethyl groups and dipole-dipole interactions, can be elucidated through these simulations. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N,N,N',N'-Tetraethylethylenediamine |
| N,N,N',N'-Tetramethylethylenediamine |
| Ethylenediamine (B42938) |
| Ethyl bromide |
| Ethyl iodide |
| Nickel |
| Copper |
| Lithiumalkyls |
| n-Butyllithium |
| Benzene |
| Furan |
| Thiophene |
| N-alkylpyrroles |
| Ferrocene |
| Zinc chloride |
| Copper(I) iodide |
| Lithium bis(trimethylsilyl)amide |
| sec-Butyllithium |
| (S,S)-N,N'-bis(1-phenylethyl)-benzamidinate |
| (N,N')-bis(salicylidene)-ethylenediamine |
| Allopurinol |
| Losartan |
| Omeprazole |
| Choline chloride |
| Urea |
| N,N,N′,N′-tetraoctyl diglycolamide |
| Hydrogenated tetrapropylene |
| n-dodecane |
Advanced Research Applications of N,n,n ,n Tetraethylethylenediamine
Enabling Reagent in Pharmaceutical and Fine Chemical Synthesis
TEEDA plays a crucial role as a ligand and reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. chemimpex.com Its ability to coordinate with metal ions and influence the reactivity of organometallic species is central to its function in this domain.
Applications in Regioselective Metalation for Active Pharmaceutical Ingredients (APIs)
Regioselective metalation is a powerful strategy for the functionalization of specific positions on aromatic and heterocyclic rings, which are common scaffolds in many pharmaceutical compounds. TEEDA has been shown to be an effective ligand in directing these metalation reactions. For instance, in the presence of organolithium reagents, TEEDA can facilitate the deprotonation of specific carbon-hydrogen bonds by forming a complex with the lithium ion, thereby enhancing its reactivity and directing it to a particular site on the substrate molecule. chemicalbook.comsigmaaldrich.com This controlled metalation allows for the subsequent introduction of various functional groups, which is a critical step in the synthesis of many APIs.
Research has demonstrated that TEEDA exhibits selective β-lithiation during deprotonation with lithiumalkyls. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This selectivity is crucial for achieving the desired molecular architecture in multi-step syntheses of complex drug molecules. The ability to precisely control the position of metalation avoids the formation of unwanted isomers, leading to higher yields and purity of the final API.
Facilitation of Complex Chemical Transformations
Beyond regioselective metalation, TEEDA is instrumental in a variety of other complex chemical transformations. It serves as a versatile ligand in coordination chemistry, forming stable complexes with a range of metal ions. chemimpex.com These metal complexes can act as catalysts in numerous organic reactions, enhancing reaction rates and influencing selectivity. The ethyl groups on the nitrogen atoms provide steric bulk that can be leveraged to create specific catalytic pockets, influencing the stereochemical outcome of reactions.
Contributions to Materials Science and Engineering
The impact of TEEDA extends into the realm of materials science, where its properties are harnessed to improve the performance of polymers, adhesives, and electrochemical systems. chemimpex.com
Enhancement of Adhesion and Durability in Polymeric Formulations
In the formulation of specialty coatings and adhesives, TEEDA is utilized to enhance adhesion and durability. chemimpex.com Its presence in polymeric formulations can improve the cross-linking density and promote better interaction between the polymer chains and the substrate. This leads to stronger adhesive bonds and more robust materials with increased resistance to environmental degradation.
Role in Hydrogel Formation and Adhesion Systems
While the closely related compound N,N,N',N'-tetramethylethylenediamine (TMEDA) is more commonly cited in the context of hydrogel formation as a catalyst for polymerization, the principles can be extended to understand the potential role of diamines like TEEDA. nih.govacs.orgfishersci.ca In these systems, the diamine acts as a catalyst, often in conjunction with an initiator like ammonium (B1175870) persulfate (APS), to generate free radicals and initiate the polymerization of monomers like acrylamide (B121943). acs.orgfishersci.ca This process leads to the formation of a cross-linked polymer network that constitutes the hydrogel.
Recent research has explored the use of the TMEDA/APS system to create adhesive hydrogel systems where the adhesion can be controlled indirectly. acs.org This allows for applications in medical and engineering fields where direct manipulation of the adhesive interface is challenging. acs.org The ability to trigger adhesion through a chemical reaction within the hydrogel network opens up possibilities for creating materials for artificial biomaterials and other advanced applications. acs.org
Stabilizing Agent in Electrochemical Systems (e.g., Battery Electrolytes)
The stability of the electrolyte is a critical factor in the performance and longevity of electrochemical systems such as lithium-ion batteries. Research into electrolyte additives has shown that nitrogen-containing compounds can play a significant role in stabilizing the solid electrolyte interphase (SEI) layer on the electrode surface. mdpi.com While much of this research has focused on other nitrogen-based additives, the fundamental principle of using chelating agents to influence ion transport and SEI formation is relevant. mdpi.com
The ability of diamines to coordinate with metal ions suggests a potential role for compounds like TEEDA as stabilizing agents in battery electrolytes. By complexing with lithium ions, they could potentially influence ion transport properties and contribute to the formation of a more stable and uniform SEI layer. This could help to mitigate issues such as dendrite formation, which can lead to short circuits and battery failure. mdpi.com Further research is needed to fully explore the potential of TEEDA and related compounds in this application.
Interactive Data Table: Properties of N,N,N',N'-Tetraethylethylenediamine
| Property | Value |
| Synonym | TEEDA |
| CAS Number | 150-77-6 |
| Molecular Formula | C10H24N2 |
| Molecular Weight | 172.32 g/mol |
| Appearance | Yellow liquid |
| Boiling Point | 220 °C |
| Density | 0.81 g/mL |
| Refractive Index | 1.43 |
Note: The data in this table is sourced from multiple chemical suppliers and may have slight variations. chemimpex.com
Based on a thorough review of the available research, there is no information regarding the use of this compound (TEEDA) in advanced research applications related to energy and propellant science. Specifically, no studies were found concerning its application in hypergolic fuel systems, its ignition delay characteristics, or its decomposition pathways in energy-related applications. The existing body of research in this area focuses on the related compound, N,N,N',N'-Tetramethylethylenediamine (TMEDA).
Therefore, the requested article on the advanced research applications of this compound in propellant science cannot be generated.
Analytical and Spectroscopic Characterization Methodologies in N,n,n ,n Tetraethylethylenediamine Research
Advanced Spectroscopic Techniques for Characterizing Reaction Intermediates and Products
Spectroscopic methods are indispensable for probing the molecular structure and dynamics of TEEDA and its derivatives. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard, offering detailed information at the atomic and molecular levels.
High-Resolution NMR Spectroscopy for Mechanistic Insights
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For TEEDA, ¹H and ¹³C NMR provide a definitive fingerprint of its molecular structure. The ¹H NMR spectrum of TEEDA typically shows characteristic signals for the ethyl and ethylene (B1197577) protons, with their chemical shifts and coupling patterns providing confirmation of the compound's identity. chemicalbook.com
In mechanistic studies, NMR is invaluable for tracking the transformation of reactants into products and identifying transient intermediates. For instance, in reactions where TEEDA acts as a ligand for metal centers, changes in the chemical shifts of the protons adjacent to the nitrogen atoms can indicate coordination to the metal. Furthermore, the appearance of new signals can signify the formation of reaction intermediates or final products. By acquiring NMR spectra at various time points during a reaction, a kinetic profile can be established, offering deep insights into the reaction mechanism. nih.govnih.gov For example, in the study of organomagnesium compounds, NMR has been used to understand the influence of diamine ligands like TEEDA on the Schlenk equilibrium. acs.org Similarly, specialized NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to establish through-bond and through-space correlations between atoms, which is crucial for the unambiguous structural assignment of complex reaction products derived from TEEDA. nih.govnih.gov
Below is a representative table of the ¹H NMR spectral data for N,N,N',N'-Tetraethylethylenediamine.
| Parameter | ppm | Hz |
| D(A) | 2.542 | 762.61 |
| D(C) | 1.035 | 310.46 |
| J(A,C) | 7.1 | |
| D(B) | 2.542 | 762.61 |
| Data obtained in CDCl₃. chemicalbook.com |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For TEEDA, electron ionization mass spectrometry (EI-MS) would typically show a molecular ion peak (M⁺) corresponding to its molecular weight (172.32 g/mol ). chemimpex.com
The fragmentation of the molecular ion provides valuable structural information. In amines like TEEDA, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org This would lead to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the parent molecule and can be used to identify unknown products in reactions involving TEEDA. youtube.comyoutube.com
In more complex reaction mixtures, coupling mass spectrometry with a separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for the individual analysis of each component. This is particularly useful for identifying reaction byproducts or impurities. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of TEEDA-containing species and their reaction products with a high degree of confidence. nih.gov
Chromatographic Separation and Detection Methods in Research
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of TEEDA and the analysis of reaction progress and product purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods in this context.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. In the context of TEEDA research, HPLC is frequently used to determine the purity of the starting material and to monitor the progress of reactions. researchgate.netnih.gov A typical HPLC setup for analyzing TEEDA might involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comnih.gov
Since TEEDA itself lacks a strong UV chromophore, direct UV detection can be challenging. To overcome this, pre-column derivatization with a UV-active reagent can be employed to enhance detection sensitivity. researchgate.net Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used as the detector.
Reaction monitoring by HPLC involves taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the composition of the mixture. nih.gov This allows for the quantification of the consumption of reactants and the formation of products over time, providing valuable kinetic data. nih.gov
A study on the determination of a related compound, N,N'-ethylenediamine disuccinic acid, utilized HPLC with a C18 column and a mobile phase of methanol (B129727) and a buffered aqueous solution, with detection at 254 nm. nih.gov Similar methodologies can be adapted for TEEDA analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
For the analysis of volatile compounds, gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the technique of choice. nih.gov TEEDA is a volatile liquid, making it amenable to GC analysis. chemimpex.com A GC method for TEEDA would typically involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile phase. mdpi.commdpi.comnih.gov
The purity of TEEDA can be readily assessed by GC, where impurities will appear as separate peaks in the chromatogram. google.com By coupling the GC to a mass spectrometer, each separated component can be identified based on its mass spectrum. This is particularly useful for identifying volatile byproducts or degradation products in reactions involving TEEDA. For instance, in syntheses where TEEDA is used as a reagent, GC-MS can be used to analyze the headspace of the reaction vessel to identify any volatile species that are formed. researchgate.net
A method for detecting the purity of a related compound, N,N,N'-trimethylethylenediamine, by gas chromatography utilized a DB-624 capillary column and a flame ionization detector (FID), with programmed heating to achieve separation. google.com This approach demonstrates the utility of GC for quality control of ethylenediamine (B42938) derivatives.
Future Research Directions and Emerging Trends for N,n,n ,n Tetraethylethylenediamine
Development of Sustainable and Green Synthetic Protocols
The chemical industry is increasingly driven by the principles of green chemistry, which aim to design products and processes that minimize the use and generation of hazardous substances. researchgate.net The future synthesis of TEEDA is expected to align with these principles, moving away from traditional methods towards more sustainable and environmentally friendly routes.
Current research on similar amine syntheses provides a roadmap for TEEDA. A key focus is the utilization of renewable feedstocks and greener reagents. For instance, research on the quadruple N-methylation of ethylenediamine (B42938) uses carbon dioxide (CO2) and hydrogen (H2) as a C1 source and reductant, respectively, offering a more sustainable pathway compared to traditional alkylating agents. researchgate.net Another green approach involves using methanol (B129727) as a methylating agent in the presence of an acid catalyst, with water and ammonia (B1221849) being the only byproducts. nih.gov
Future protocols for TEEDA synthesis will likely concentrate on:
Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. snu.ac.kr
Catalytic Efficiency: Employing highly selective and reusable catalysts, such as supported metal catalysts or acidic zeolites, to improve reaction yields and reduce waste streams associated with catalyst separation and disposal. snu.ac.krresearchgate.net
Waste Valorization: Implementing processes that recycle waste streams. For example, methods developed for synthesizing other amines involve recovering and reusing alkaline solutions and using recovered water in subsequent reaction steps, approaching zero discharge of wastewater and solid waste. google.com
Renewable Resources: Exploring the use of bio-based feedstocks as starting materials, which aligns with the broader goal of creating a more sustainable chemical economy. nih.gov
The development of such green synthetic routes is not only environmentally beneficial but also offers economic advantages through increased efficiency and reduced waste management costs. researchgate.net
Discovery of Novel Catalytic Transformations and Process Intensification
TEEDA's role as an effective bidentate ligand for metal ions is a cornerstone of its utility in catalysis. chemimpex.comsigmaaldrich.com Future research will continue to build on this foundation, seeking to discover novel catalytic transformations and to enhance the efficiency of existing ones through process intensification.
Novel Catalytic Transformations: Research is expanding the application of diamine-ligand systems into new catalytic territories. For example, catalysts derived from the related N,N,N',N'-tetramethylethylenediamine (TMEDA) have been used to create nanomagnetic materials that are highly efficient and selective in synthesizing complex organic molecules like 2-amino-tetrahydrobenzo[b]pyrans, which exhibit a range of biological activities. iau.ir Future work on TEEDA could explore its use in:
Asymmetric Catalysis: Developing chiral TEEDA-metal complexes for enantioselective synthesis, a critical process in the pharmaceutical industry.
Cross-Coupling Reactions: Designing robust TEEDA-based catalysts for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.
Polymerization Catalysis: Moving beyond its role as a simple accelerator, research could focus on TEEDA as a key component of catalysts that control polymer architecture and properties.
Process Intensification (PI): PI aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.commdpi.com Applying PI principles to TEEDA-catalyzed reactions could lead to significant improvements. Key PI strategies include:
Continuous Manufacturing: Shifting from traditional batch reactors to continuous flow systems, such as micro- or milli-structured reactors. secoya-tech.com This offers better control over reaction parameters, higher heat and mass transfer rates, improved safety, and more consistent product quality. secoya-tech.compsecommunity.org
Multifunctional Reactors: Combining reaction and separation steps into a single unit, such as reactive distillation or membrane reactors. This can increase conversion by removing products as they are formed and reduce capital and operating costs. mdpi.com
The synergy between discovering novel catalytic activities for TEEDA and implementing intensified process designs will be crucial for developing next-generation chemical manufacturing technologies.
Integration into Advanced Functional Materials Design
The unique properties of TEEDA make it an attractive building block for the design of advanced functional materials. chemimpex.com Its ability to act as a strong chelating ligand and its role as a curing agent in polymers are starting points for more sophisticated applications.
Future research is expected to focus on integrating TEEDA into materials such as:
Functional Polymers and Coatings: TEEDA is already used to enhance adhesion and durability in specialty coatings and to improve the thermal stability of epoxy resins. chemimpex.com Future developments could involve creating "smart" polymers that respond to stimuli (e.g., pH, temperature) by incorporating TEEDA derivatives into the polymer backbone or as cross-linking agents.
Metal-Organic Frameworks (MOFs): TEEDA and its derivatives can serve as ligands in the synthesis of MOFs. These highly porous materials have potential applications in gas storage, separation, and catalysis. The structure of the TEEDA ligand can be tailored to control the pore size and functionality of the resulting MOF.
Nanomaterials: The related ligand TMEDA has been used in the synthesis of fluorescent quantum dots. chemicalbook.com Similarly, TEEDA could be employed as a surface-capping agent to control the growth, stability, and properties of various nanoparticles, opening up applications in electronics, photonics, and bio-imaging.
Heavy Metal Remediation: TEEDA's ability to form stable complexes with metal ions can be harnessed for environmental applications, such as developing new sorbents for the extraction of heavy metals from contaminated water and soil. chemimpex.com
The versatility and modifiable structure of TEEDA provide a rich platform for chemists and materials scientists to design and create novel materials with tailored properties and functions. chemimpex.com
Deeper Mechanistic Understanding via Multiscale Computational Approaches
A fundamental understanding of how TEEDA functions at a molecular level is key to optimizing its performance in existing applications and designing new ones. Multiscale computational modeling provides a powerful tool to bridge the gap from atomic-level interactions to macroscopic reactor performance. researchgate.netucl.ac.uknih.gov
This computational approach integrates various methods to study a system across different length and time scales: ucl.ac.uk
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to elucidate the electronic structure of TEEDA-metal complexes, calculate reaction energies, and map out detailed reaction pathways, including transition states. researchgate.net This provides insight into the intrinsic reactivity and selectivity of the catalyst.
Molecular Dynamics (MD): MD simulations can model the dynamic behavior of TEEDA, its complexes, and surrounding solvent molecules, offering insights into conformational changes and transport properties.
Computational Fluid Dynamics (CFD): At the reactor scale, CFD can model flow patterns, heat transfer, and mass transport, allowing for the optimization of reactor design and operating conditions. psecommunity.org
For TEEDA, multiscale modeling can address key questions, such as how the ethyl groups (compared to the methyl groups of the more widely studied TMEDA) influence the stability and reactivity of metal complexes, and how the ligand facilitates specific reaction mechanisms. sigmaaldrich.comsigmaaldrich.com By providing a detailed, physics-based understanding, these computational tools can accelerate the rational design of new catalysts and processes, reducing the need for extensive trial-and-error experimentation. researchgate.netresearchgate.net
Exploration of Biomedical Applications Beyond Polymerization Acceleration
While the related compound TMEDA is well-known as a catalyst for creating polyacrylamide gels used in electrophoresis mpbio.comfishersci.casigmaaldrich.com, the biomedical potential of TEEDA itself is largely unexplored. Future research is poised to investigate the synthesis and application of TEEDA derivatives for a range of biomedical purposes.
Emerging research into related compounds suggests several promising avenues:
Bioactive Scaffolds: Heterocyclic compounds synthesized using catalysts that incorporate diamine structures have shown a broad spectrum of biological activities, including antitumor, antimicrobial, and antioxidant properties. iau.ir Research could focus on using TEEDA as a scaffold to build novel molecules with therapeutic potential.
Drug Delivery Systems: The ability of TEEDA to chelate metal ions could be exploited in the design of metal-based drugs or drug delivery vehicles. TEEDA-based carriers could potentially transport therapeutic agents to specific targets in the body.
Biocompatible Materials: Research into hydrogels for biomedical applications is an active field. sigmaaldrich.com TEEDA derivatives could be developed as cross-linkers or components in new biocompatible polymers for tissue engineering, wound healing, or controlled-release drug formulations.
Bio-imaging: Following the lead from TMEDA's use in synthesizing quantum dots chemicalbook.com, TEEDA derivatives could be designed as ligands to stabilize fluorescent nanoparticles, creating probes for biological imaging applications.
This frontier of research requires a multidisciplinary approach, combining organic synthesis, materials science, and biology to design and test new TEEDA-based compounds for safety and efficacy in biological systems.
Q & A
Q. What are the key physicochemical properties of TEEDA critical for experimental design?
TEEDA (C₁₀H₂₄N₂) is a liquid with a density of 0.808 g/mL at 25°C, a boiling point of 189–192°C, and a refractive index of 1.4343 (n²⁰/D). Its solubility in organic solvents like dioxane and reactivity with transition metals (e.g., Ru, Sn) make it suitable for ligand synthesis and organometallic catalysis. The compound’s high basicity (pKa ~10–11) and steric hindrance from ethyl groups influence its coordination behavior .
Q. What synthetic routes are available for TEEDA, and how can reaction efficiency be optimized?
TEEDA is synthesized via alkylation of ethylenediamine with ethanol, achieving ~75% yield. Optimization strategies include:
Q. How is TEEDA utilized as a ligand in transition metal catalysis?
TEEDA acts as a bidentate ligand in [RuCl₂(diene)]ₙ complexes (diene = cyclooctadiene, norbornadiene), facilitating intramolecular dealkylation at 80°C to generate N-H functionalized ligands. This reactivity is critical for designing catalysts in asymmetric synthesis .
Advanced Research Questions
Q. How do TEEDA-organotin(IV) complexes interact with DNA, and what methodological approaches quantify this behavior?
TEEDA forms stable 1:1 complexes with dimethyltin(IV) (log β₁₁₀ = 11.31 at 25°C). Displacement studies using nucleotides (e.g., IMP, GMP) reveal:
Q. What computational methods validate TEEDA’s coordination geometry in organometallic complexes?
Q. How does solvent polarity affect the stability of TEEDA-organotin(IV) complexes?
In dioxane-water mixtures (15–75% dioxane):
Q. What role does TEEDA play in stereoselective iodocyclopropanation reactions?
TEEDA enhances chemoselectivity in CrCl₂-mediated iodocyclopropanation of terminal alkenes. Key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
